molecular formula C21H27N5O2 B2749592 9-benzyl-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-81-4

9-benzyl-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2749592
CAS No.: 876151-81-4
M. Wt: 381.48
InChI Key: ARJHMEZZJBHEOB-UHFFFAOYSA-N
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Description

9-benzyl-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
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Scientific Research Applications

Anti-inflammatory Activity

9-benzyl-3-butyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione and its analogs exhibit notable anti-inflammatory activities. A study highlighted the effectiveness of this compound in an adjuvant-induced arthritis rat model. These compounds are comparable to naproxen in potency and are also characterized by their ability to inhibit cyclooxygenase activity in vitro. Notably, they do not induce gastric ulcer or ocular toxicity, which are common side effects of other anti-inflammatory drugs (Kaminski et al., 1989).

Potential in Neurodegenerative Diseases

Derivatives of this compound have been explored as multitarget drugs for neurodegenerative diseases. Studies indicate that these compounds can act as antagonists for adenosine receptors and monoamine oxidase B (MAO-B) inhibitors. This dual action makes them potential therapeutic agents for conditions like Parkinson's and Alzheimer's diseases. Notably, some compounds from this family have shown high selectivity and potency in inhibiting MAO-B, which is a promising trait for neuroprotective drugs (Załuski et al., 2019).

Synthesis and Structural Studies

There has been significant interest in synthesizing and studying the structure of this compound and its derivatives. Research in this area focuses on the development of new synthetic methods and understanding the molecular structure of these compounds. These studies are crucial for the design and development of more effective pharmaceuticals (Hesek & Rybár, 1994).

Properties

IUPAC Name

9-benzyl-3-butyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O2/c1-4-5-11-25-19(27)17-18(23(3)21(25)28)22-20-24(12-15(2)13-26(17)20)14-16-9-7-6-8-10-16/h6-10,15H,4-5,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARJHMEZZJBHEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2CC(CN3CC4=CC=CC=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.